1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one involves several steps. One common method includes the reaction of 2-ethylpyrrolidine with propargyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
2-(prop-1-yn-1-yl)pyridine: This compound has a similar propargyl group but differs in the pyrrolidine ring structure.
N-methyl-N-propargylbenzylamine:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-ethylpyrrolidin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(4-2)6-5-7-10-9/h1,10H,4-7H2,2H3 |
InChI Key |
WGRFGZXHWYLICB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)C(=O)C#C |
Origin of Product |
United States |
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